molecular formula C7H14FN B13074200 4-Fluoro-2,2-dimethylpiperidine

4-Fluoro-2,2-dimethylpiperidine

Cat. No.: B13074200
M. Wt: 131.19 g/mol
InChI Key: DQTLHEPLAUENNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,2-dimethylpiperidine is a fluorinated piperidine derivative with the molecular formula C7H14FN It is a six-membered heterocyclic compound containing one nitrogen atom and a fluorine substituent at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,2-dimethylpiperidine typically involves the fluorination of a piperidine precursor. One common method is the reaction of 2,2-dimethylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,2-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

4-Fluoro-2,2-dimethylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers.

    Chemical Biology: It serves as a probe in studying biological systems, especially in understanding the role of fluorine in drug-receptor interactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,2-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site. This can lead to modulation of the target’s activity, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpiperidine: Lacks the fluorine substituent, resulting in different chemical and biological properties.

    4-Chloro-2,2-dimethylpiperidine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    4-Bromo-2,2-dimethylpiperidine: Similar to the chloro derivative but with a bromine atom, affecting its chemical behavior.

Uniqueness

4-Fluoro-2,2-dimethylpiperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or differently halogenated counterparts.

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

4-fluoro-2,2-dimethylpiperidine

InChI

InChI=1S/C7H14FN/c1-7(2)5-6(8)3-4-9-7/h6,9H,3-5H2,1-2H3

InChI Key

DQTLHEPLAUENNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.